2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride, also known as SNC80, is a synthetic compound that acts as a highly selective agonist for the delta opioid receptor. It was first synthesized in the 1990s by researchers at the University of Michigan, and has since been the subject of extensive scientific research. SNC80 has shown promise in a variety of applications, including pain management, addiction treatment, and neuroprotection.
Mechanism of Action
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride acts as a highly selective agonist for the delta opioid receptor, which is one of the three major types of opioid receptors in the body. Activation of the delta receptor has been shown to produce analgesia, reduce drug-seeking behavior, and have neuroprotective effects. 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been found to be highly selective for the delta receptor, with little or no activity at the mu or kappa opioid receptors.
Biochemical and Physiological Effects:
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride produces a variety of biochemical and physiological effects, including analgesia, reduced drug-seeking behavior, and neuroprotection. It has been shown to activate the delta opioid receptor in a dose-dependent manner, leading to the release of endogenous opioids such as enkephalins and dynorphins. 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been found to activate intracellular signaling pathways that are involved in the regulation of neuronal function and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is its high selectivity for the delta opioid receptor, which allows for more targeted effects than traditional opioids. In addition, 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been found to have a longer duration of action than morphine, which may make it more useful in certain applications. However, 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is not without its limitations. It has been found to produce some side effects, including sedation and respiratory depression, and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are a number of potential future directions for research on 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride. One area of interest is the development of new analogs and derivatives with improved selectivity, potency, and safety profiles. Another area of interest is the investigation of 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride's potential use in the treatment of other neurological conditions, such as epilepsy and neuropathic pain. Finally, further research is needed to fully understand the mechanisms underlying 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride's effects and to establish its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride involves a multi-step process that begins with the reaction of 4-ethoxyphenylacetonitrile with 1,2-dibromoethane to form the corresponding 1,2-diamine. This intermediate is then reacted with 1,5-dibromopentane in the presence of sodium hydride to form the spirocyclic structure of 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride. The final step involves the conversion of the free base to the hydrochloride salt.
Scientific Research Applications
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing both acute and chronic pain in animal models, and has been found to be more potent and longer-lasting than morphine. 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been investigated for its potential use in addiction treatment, particularly in the treatment of opioid addiction. Animal studies have shown that 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride can reduce the reinforcing effects of opioids and may be useful in preventing relapse. In addition, 2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been studied for its neuroprotective effects in a variety of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.
properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-23-17-5-3-16(4-6-17)8-14-21-15-19(9-7-18(21)22)10-12-20-13-11-19/h3-6,20H,2,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQENBLKERXBYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCN2CC3(CCC2=O)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.